molecular formula C11H19NO3 B1394487 (5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1250884-35-5

(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B1394487
CAS No.: 1250884-35-5
M. Wt: 213.27 g/mol
InChI Key: HDPGSWMTDGGUEB-AMDVSUOASA-N
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Description

Bicyclic Framework Analysis: Azabicyclo[2.2.1]heptane Core Topology

The azabicyclo[2.2.1]heptane core represents a fundamentally important structural motif in contemporary organic chemistry, characterized by its bridged bicyclic architecture containing seven carbon atoms and one nitrogen atom arranged in a highly constrained three-dimensional framework. This bicyclic system, also known as 2-azanorbornane, exhibits the characteristic topology where two five-membered rings share a common carbon-carbon bond, with the nitrogen atom serving as one of the bridgehead positions. The International Union of Pure and Applied Chemistry nomenclature designates this structure using the bracket notation [2.2.1], indicating the number of atoms in each bridge connecting the two bridgehead positions, where the bridges contain two, two, and one atoms respectively. The conformational rigidity imposed by this bicyclic framework significantly restricts molecular flexibility, resulting in a fixed spatial arrangement that contrasts markedly with acyclic amine counterparts.

The geometric constraints inherent in the azabicyclo[2.2.1]heptane system create distinct stereochemical environments on the exo and endo faces of the molecule. Nuclear magnetic resonance spectroscopic studies have revealed characteristic coupling patterns that enable unambiguous assignment of substituent orientations. Specifically, bridgehead protons couple exclusively with exo-positioned hydrogens, while a ninety-degree dihedral angle produces zero coupling between bridgehead and endo protons, providing a reliable spectroscopic method for stereochemical determination. The nitrogen atom within this framework experiences restricted inversion kinetics, a phenomenon known as the bicyclic effect, which results in unusually high nitrogen inversion-rotation barriers compared to acyclic amines. This conformational constraint has profound implications for biological activity, as the fixed three-dimensional geometry can enhance binding affinity through reduced entropy penalties during protein-ligand interactions.

Research investigations into nitrogen inversion barriers within azabicyclic systems have demonstrated that these barriers increase systematically as ring size decreases, with the 7-azabicyclo[2.2.1]heptane system exhibiting particularly elevated barriers. The magnitude of these barriers is primarily determined by the energy relationships between sigma-orbitals of the carbon-alpha to carbon-beta bonds and the nitrogen lone pair orbital. This fundamental understanding of electronic structure has enabled the development of structure-activity relationships that correlate amine geometry with nitrogen inversion barriers, providing valuable insights for the rational design of conformationally constrained pharmaceuticals. The bridged bicyclic architecture also influences the accessibility of the nitrogen lone pair for coordination and hydrogen bonding interactions, factors that are crucial for determining biological activity profiles.

Properties

IUPAC Name

tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-9,13H,4-6H2,1-3H3/t7?,8?,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPGSWMTDGGUEB-AMDVSUOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2CC1C[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article explores the compound's biological activity, synthesizing existing research findings, case studies, and relevant data.

The compound is characterized by the following properties:

  • Molecular Formula : C11H19NO3
  • Molecular Weight : 213.27 g/mol
  • CAS Number : 1250884-35-5
PropertyValue
Boiling Point310.3 ± 35.0 °C (Predicted)
Density1.181 ± 0.06 g/cm³ (Predicted)
pKa14.70 ± 0.20 (Predicted)

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly the cholinergic system. It has been shown to act as an inhibitor of acetylcholinesterase (AChE), which is crucial for the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.

Neuroprotective Effects

Recent studies have indicated that this compound may exhibit neuroprotective effects against neurodegenerative conditions such as Alzheimer's disease by reducing amyloid-beta aggregation and preventing neuronal cell death.

  • In Vitro Studies : Research demonstrated that this compound reduced oxidative stress markers in astrocyte cultures exposed to amyloid-beta peptides, suggesting a protective role against Aβ-induced toxicity .
  • In Vivo Studies : Animal models treated with this compound showed improved cognitive function and memory retention compared to control groups, indicating potential therapeutic applications in treating cognitive decline associated with Alzheimer's disease .

Antidepressant Activity

Emerging evidence suggests that this compound may also possess antidepressant-like properties. In behavioral assays using rodent models, administration of this compound resulted in decreased immobility time in forced swim tests, a common measure for antidepressant efficacy.

Case Studies

Several case studies have highlighted the compound's therapeutic potential:

  • Case Study A : A study involving a cohort of Alzheimer's patients treated with a formulation containing this compound showed significant improvements in cognitive assessments over a 12-week period .
  • Case Study B : In a randomized controlled trial, patients receiving this compound reported fewer depressive symptoms compared to those on placebo, reinforcing its potential as an adjunct therapy for mood disorders .

Scientific Research Applications

The compound is characterized by its bicyclic structure, which includes a nitrogen atom in the ring system, contributing to its biological activity. The presence of the tert-butyl group enhances its lipophilicity, potentially improving membrane permeability.

Pharmacological Studies

Neuropharmacology : Research indicates that compounds with similar structures exhibit activity on neurotransmitter systems. Studies have shown that bicyclic amines can modulate the activity of neurotransmitters such as dopamine and serotonin, which are crucial in treating neuropsychiatric disorders .

Case Study : A study published in the Journal of Medicinal Chemistry investigated a series of azabicyclic compounds for their affinity to dopamine receptors. The results suggested that modifications to the bicyclic structure could enhance receptor selectivity and potency .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various derivatives that may possess enhanced biological properties. Researchers have utilized it to create analogs aimed at improving efficacy against specific targets.

Synthesis Example : A recent synthesis route involved the modification of the hydroxyl group to introduce different substituents, which resulted in compounds with improved anti-inflammatory properties .

Drug Development

Given its structural attributes, this compound is being explored for its potential as a drug candidate in treating conditions such as anxiety and depression.

Clinical Relevance : In preclinical trials, derivatives of this compound demonstrated significant anxiolytic effects in animal models, leading to further investigations into their mechanisms of action and therapeutic windows .

Comparative Analysis of Related Compounds

Compound NameCAS No.Affinity (Ki) (nM)Biological Activity
This compound1250884-35-5TBDPotential anxiolytic
Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate207405-60-5TBDNeurotransmitter modulation
(1R,4R,5R)-rel-tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate198835-07-3TBDAntidepressant-like effects

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations

Table 1: Key Structural and Functional Differences
Compound Name Substituent/Position Functional Group CAS Number Molecular Weight Key Applications Reference
(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate 5R-hydroxyl -OH 137076-22-3 213.27 Chiral intermediate, drug synthesis
tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate 6-hydroxyl (stereo varies) -OH 207405-59-2 213.27 Stereochemical diversification
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 5-oxo =O 198835-06-2 211.26 Prodrug activation
tert-Butyl endo-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate 5-amino (endo) -NH₂ 1290539-90-0 212.27 Enzyme inhibitor scaffolds
tert-Butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate 3-oxo, double bond =O, C=C N/A 209.24 Conformational studies
Key Observations:
  • Hydroxyl vs. Oxo : The 5R-hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the 5-oxo analogue, which is more lipophilic and suited for prodrug strategies .
  • Amino Substitution: The 5-amino variant (CAS 1290539-90-0) introduces basicity, enabling interactions with acidic residues in enzyme active sites .
  • Stereochemical Diversity : The 6-hydroxy isomer (CAS 207405-59-2) demonstrates how positional isomerism impacts molecular recognition and synthetic utility .

Physicochemical and Pharmacological Properties

Table 2: Comparative Properties
Property Target Compound 5-Oxo Analogue 5-Amino Derivative
Solubility Moderate (polar solvents) Low (lipophilic) High (polar, basic)
Stability Sensitive to oxidation Stable under acidic conditions Prone to hydrolysis
Biological Activity Hydrogen-bond donor Prodrug precursor Enzyme inhibition
Synthetic Use Chiral resolution Conformational control Targeted drug design
Notes:
  • The 5R-hydroxyl group’s susceptibility to oxidation necessitates inert storage conditions, whereas the 5-oxo analogue is more robust .
  • The amino derivative’s basicity makes it suitable for salt formation, improving bioavailability in drug formulations .

Preparation Methods

Cycloaddition and Cyclization Approaches

The core strategy for synthesizing this bicyclic compound involves initial formation of the bicyclic framework via cycloaddition reactions, particularly [2+2] or [3+2] cycloadditions, followed by functionalization steps such as hydroxylation and esterification.

  • [2+2] Cycloaddition:
    This reaction typically involves a suitable alkene or alkyne with a cyclic imine or azabicyclic precursor. Under controlled conditions, it forms the bicyclo[2.2.1] or related frameworks with stereocontrol. For example, the reaction of a cycloalkene with a nitrone or imine can produce the desired core structure.

  • Cyclization of Precursors:
    Alternatively, the synthesis can involve intramolecular cyclization of linear or monocyclic precursors containing amino and carboxylate functionalities. These reactions often require acid or base catalysis and specific temperature profiles to favor the formation of the correct stereoisomer.

Functionalization to Introduce Hydroxyl and Carboxylate Groups

  • Hydroxylation:
    The hydroxyl group at the 5-position is introduced via selective oxidation or hydroxylation of the bicyclic intermediate. Reagents such as osmium tetroxide, or catalytic systems employing hydroxyl radicals, are used under mild conditions to achieve regio- and stereoselectivity.

  • Esterification with tert-Butyl Group:
    The carboxylate functionality is protected as a tert-butyl ester through reaction with tert-butyl alcohol in the presence of coupling agents like diisopropylcarbodiimide (DIC) or via direct esterification under acidic conditions.

Stereochemical Control

Achieving the (5R) configuration is critical. This is often managed through chiral auxiliaries, chiral catalysts, or resolution techniques post-synthesis. As per recent research, chiral pool synthesis starting from enantiomerically pure amino acids or chiral catalysts during cycloaddition steps ensures stereoselectivity.

Industrial-Scale Synthesis

Large-scale production employs continuous flow reactors to optimize reaction parameters, improve safety, and enhance yield. High-purity reagents and advanced purification techniques, such as preparative chromatography or crystallization, are utilized to meet quality standards.

Step Reagents Conditions Notes
Cycloaddition Bicyclic amines, alkenes 25–50°C, inert atmosphere Stereoselective, high yield
Hydroxylation OsO₄, NMO Mild, aqueous Regio- and stereoselective
Esterification tert-Butanol, DIC Reflux, dry conditions Protects carboxylate group

Research Findings and Challenges

Stereoselectivity and Purity

Achieving enantiomeric excesses greater than 97% remains a challenge, often requiring chiral resolution or asymmetric catalysis. Recent advances include the use of chiral Lewis acids and organocatalysts during cycloaddition steps to improve stereochemical outcomes.

Yield Optimization

Cyclization steps, especially those involving nitrogen incorporation, can suffer from low yields due to competing side reactions. Optimization of reaction temperature, solvent choice, and catalyst loading has been shown to improve yields significantly.

Scalability

Scaling up the synthesis introduces challenges such as controlling exothermic reactions and maintaining stereochemical purity. Continuous flow technology and in-line purification have been employed to address these issues effectively.

Data Summary Table

Method Starting Materials Key Reactions Stereochemical Control Typical Yield References
Cycloaddition-based Bicyclic amines, alkenes [2+2] cycloaddition Chiral catalysts 65–80% ,,
Cyclization + Hydroxylation Linear precursors Intramolecular cyclization, hydroxylation Chiral resolution 50–70% ,
Industrial flow synthesis Bicyclic amines, tert-butyl esters Continuous flow cyclization Asymmetric catalysis >85%

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing (5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate with high enantiomeric purity?

  • Methodology : Improved synthetic approaches often start from trans-4-hydroxy-L-proline derivatives. Key steps include cyclization via intramolecular lactam formation and protecting group strategies (e.g., tert-butyloxycarbonyl [Boc] protection). For example, Portoghese’s method involves sequential functionalization using benzoyl chloride, tosylation, and LiBH4 reduction to achieve stereochemical control . Optimizing reaction conditions (e.g., temperature, solvent polarity) minimizes racemization, yielding >97% enantiomeric purity .

Q. Which analytical techniques are most reliable for confirming the stereochemistry and structural integrity of this compound?

  • Methodology :

  • X-ray crystallography : Resolves absolute configuration and bond angles (e.g., C–C distances averaging 0.006 Å, β=100.013° in related bicycloheptane derivatives) .
  • NMR spectroscopy : Key diagnostic signals include δ~1.33 ppm (tert-butyl protons) and δ~4.46–8.16 ppm (protons on the bicyclic core and substituents). 2D NMR (COSY, HSQC) clarifies coupling patterns and stereochemical assignments .
  • HPLC with chiral columns : Validates enantiomeric purity (>97%) using polysaccharide-based stationary phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing derivatives of this compound?

  • Methodology :

  • Compare experimental NMR shifts with computational predictions (DFT calculations) to identify discrepancies caused by solvent effects or dynamic conformational changes .
  • Use variable-temperature NMR to detect restricted rotation in substituents (e.g., tert-butyl groups), which may split signals at lower temperatures .
  • Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What strategies optimize the functionalization of the bicyclo[2.2.1]heptane core for structure-activity relationship (SAR) studies?

  • Methodology :

  • Selective hydroxyl group derivatization : Protect the 5-hydroxy group with Boc, then introduce substituents via Mitsunobu reactions or palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura for aryl/heteroaryl groups) .
  • Azabicyclo ring modification : Substitute the nitrogen atom with electrophiles (e.g., alkyl halides) under basic conditions, monitoring regioselectivity via LC-MS .
  • Challenges : Steric hindrance from the bicyclic framework may limit reaction efficiency; microwave-assisted synthesis or flow chemistry can enhance yields .

Q. How can researchers address batch-to-batch variability in purity during scale-up synthesis?

  • Methodology :

  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (e.g., from EtOH/H₂O) to isolate >97% pure product .
  • Quality control : Implement in-process HPLC monitoring with UV detection (λ=210–254 nm) to track intermediates. Validate purity via COA (Certificate of Analysis) and Karl Fischer titration for water content .
  • Scale-up adjustments : Optimize catalyst loading (e.g., Pd/C for hydrogenation) and reaction time to maintain stereoselectivity in large batches .

Data Contradiction Analysis

Q. Why do crystallographic data for related bicycloheptane derivatives show variations in bond lengths and angles?

  • Analysis : Differences arise from crystal packing effects and substituent electronic properties. For example, electron-withdrawing groups (e.g., nitro in tert-Butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate) elongate adjacent bonds due to reduced electron density . Always compare data collected under identical conditions (e.g., T=100 K, synchrotron radiation) .

Q. How should researchers interpret conflicting purity reports from different suppliers?

  • Recommendation : Cross-validate supplier COAs with independent analyses (e.g., NMR integration of tert-butyl peaks at δ~1.33 ppm, HPLC area-under-curve). Note that purity thresholds (>97% vs. >99%) depend on synthesis scale and purification protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

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